molecular formula C10H16ClNO2 B3078068 4-(2-Ethoxyethoxy)aniline hydrochloride CAS No. 1049750-45-9

4-(2-Ethoxyethoxy)aniline hydrochloride

Cat. No. B3078068
CAS RN: 1049750-45-9
M. Wt: 217.69 g/mol
InChI Key: FCAOYHARVCDLJB-UHFFFAOYSA-N
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Description

“4-(2-Ethoxyethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.7 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCOCCOC1=CC=C(C=C1)N.Cl . This indicates that the molecule consists of an aniline group (C6H5NH2) with an ethoxyethoxy group attached to the 4-position of the benzene ring .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 4-(2-Ethoxyethoxy)aniline hydrochloride is utilized in the synthesis of novel compounds with antimicrobial activity. For instance, it is involved in the preparation of compounds such as 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, which has demonstrated potential in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).

Chemical Carcinogen Metabolism

  • This compound is also significant in understanding the metabolic pathways of chemical carcinogens. It has been identified as a metabolite in the biotransformation of carcinogenic compounds, offering insights into intramolecular processes such as hydroxylation-induced chlorine migration (Kolar & Schlesiger, 1975).

Inhibitors of Kinase Activity

  • In medicinal chemistry, derivatives of this compound are optimized as potent inhibitors of Src kinase activity, a target in cancer therapy. Modifications in the anilino group of these compounds have shown increased efficacy in inhibiting cell proliferation and tumor growth (Boschelli et al., 2001).

Photochromic Properties in Polymer Synthesis

  • In the field of materials science, derivatives of this compound are used to synthesize polyurethane cationomers with anil groups, exhibiting photochromic properties. This has applications in creating materials with fluorescent characteristics (Buruianǎ et al., 2005).

Production of Fluorinated Anilines

  • It is also involved in the synthesis of fluorinated anilines, which are essential in various industrial and pharmaceutical applications. The process includes reactions like high-pressure hydrolysis and addition reactions, yielding products with environmental and economic benefits (Wen Zi-qiang, 2007).

Vibrational and Electronic Properties Study

  • Vibrational and electronic properties of substituted N-phenoxyethylanilines, which include compounds derived from this compound, have been extensively studied. These investigations provide valuable insights into their geometrical and electronic characteristics, relevant in material science and chemistry (Finazzi et al., 2003).

Novel Melamine-Based Dendrimers Synthesis

  • The compound is instrumental in synthesizing novel G-2 melamine-based dendrimers incorporating different anilines. This research contributes to understanding the structural diversity and self-organization in solution, crucial in nanotechnology and materials engineering (Morar et al., 2018).

Mechanism of Action

The mechanism of action of “4-(2-Ethoxyethoxy)aniline hydrochloride” is not specified in the available resources. Anilines, in general, are weak bases and can react with strong acids to form salts .

Safety and Hazards

Safety data sheets indicate that aniline compounds may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer. They are also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-ethoxyethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOYHARVCDLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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